2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrrolo[2,1-c][1,2,4]triazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as acyl (bromo)acetylenes and propargylamine . The piperidine ring is often introduced through nucleophilic substitution reactions, while the benzoxazole ring can be formed via cyclization of ortho-aminophenols with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl ( {5H,6H,7H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl}methyl)amine: Shares the pyrrolo[2,1-c][1,2,4]triazole moiety but differs in the substituents attached to the triazole ring.
{5H,6H,7H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl}methanol: Contains the same triazole structure but with a hydroxymethyl group instead of the piperidine and benzoxazole rings.
Uniqueness
2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of biological activities and chemical reactivity. This structural complexity makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-7-15-14(6-1)19-18(24-15)13-5-3-9-22(11-13)12-17-21-20-16-8-4-10-23(16)17/h1-2,6-7,13H,3-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHHWIVCZHYNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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